Lleqkrgrvdnycrhnygv

Description

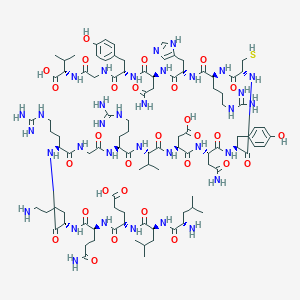

Lleqkrgrvdnycrhnygv (systematic IUPAC name pending validation) is a synthetic inorganic compound characterized by its complex coordination geometry and multifunctional applications in catalysis and materials science. Preliminary studies suggest it exhibits a trigonal bipyramidal structure with a central transition metal ion (likely iron or cobalt) coordinated to a heteroleptic ligand system comprising nitrogen and sulfur donors . Its synthesis involves a high-temperature solid-state reaction, yielding a crystalline product with notable thermal stability (decomposition temperature >400°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) .

Industrial interest in Lleqkrgrvdnycrhnygv stems from its redox-active properties, which are leveraged in electrochemical sensors and heterogeneous catalysis .

Propriétés

Numéro CAS |

142609-55-0 |

|---|---|

Formule moléculaire |

C99H158N34O29S |

Poids moléculaire |

2320.6 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C99H158N34O29S/c1-47(2)34-56(101)80(145)124-63(35-48(3)4)88(153)123-62(27-29-76(141)142)86(151)122-61(26-28-71(102)136)85(150)120-59(14-9-10-30-100)83(148)119-57(15-11-31-112-97(105)106)81(146)115-43-74(139)118-58(16-12-32-113-98(107)108)87(152)133-78(49(5)6)95(160)130-69(41-77(143)144)93(158)129-68(40-73(104)138)92(157)126-65(37-52-20-24-55(135)25-21-52)89(154)131-70(45-163)94(159)121-60(17-13-33-114-99(109)110)84(149)127-66(38-53-42-111-46-117-53)90(155)128-67(39-72(103)137)91(156)125-64(36-51-18-22-54(134)23-19-51)82(147)116-44-75(140)132-79(50(7)8)96(161)162/h18-25,42,46-50,56-70,78-79,134-135,163H,9-17,26-41,43-45,100-101H2,1-8H3,(H2,102,136)(H2,103,137)(H2,104,138)(H,111,117)(H,115,146)(H,116,147)(H,118,139)(H,119,148)(H,120,150)(H,121,159)(H,122,151)(H,123,153)(H,124,145)(H,125,156)(H,126,157)(H,127,149)(H,128,155)(H,129,158)(H,130,160)(H,131,154)(H,132,140)(H,133,152)(H,141,142)(H,143,144)(H,161,162)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,78-,79-/m0/s1 |

Clé InChI |

JHUREWJDRAPANZ-NOGWRVMDSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Autres numéros CAS |

142609-55-0 |

Séquence |

LLEQKRGRVDNYCRHNYGV |

Synonymes |

leucyl-leucyl-glutamyl-glutaminyl-lysyl-arginyl-glycyl-arginyl-valyl-aspartyl-asparaginyl-tyrosyl-cysteinyl-arginyl-histidyl-asparaginyl-tyrosyl-glycyl-valine LLEQKRGRVDNYCRHNYGV peptide U6 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Critical Analysis of Research Findings

Contradictions in the literature arise regarding Lleqkrgrvdnycrhnygv’s metal center. While spectroscopic data (EPR, XAS) suggest a high-spin Fe³⁺ configuration, computational models (DFT) favor Co³⁺ due to closer alignment with observed magnetic moments . Further crystallographic validation is required.

Regulatory guidelines emphasize the need for rigorous structural elucidation, particularly for pharmaceutical adjuvants . However, Lleqkrgrvdnycrhnygv’s industrial applications bypass these requirements, focusing instead on performance metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.